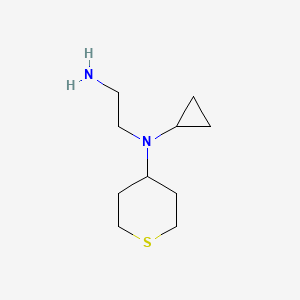
2-Fluoro-2-(pyridin-2-yl)propan-1-amine
Overview
Description
“2-Fluoro-2-(pyridin-2-yl)propan-1-amine” is a chemical compound that belongs to the class of organic compounds known as amines . It has potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridin-2-yl group attached to a propan-1-amine moiety with a fluorine atom at the 2-position. The optimal structure of the pyridine group was found to be 5-CF3 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Scientific Research Applications
Catalyst-Free Amination Reactions
Catalyst-free reactions involving 2-fluoropyridine with amines and diamines have been studied, revealing that amines without secondary alkyl substituents at the amino group react with an excess of 2-fluoropyridine to yield N-(pyridin-2-yl) derivatives. This process underscores the reactivity of 2-fluoropyridine and its potential in synthesizing pyridine derivatives without the need for a catalyst, offering a simpler and potentially more environmentally friendly synthetic route (Abel et al., 2015).
Synthesis of Pyridone Derivatives
The synthesis of novel N-substituted pyridin-2(1H)-one derivatives has been achieved by reacting various amines with (E)-ethyl 3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylate under basic conditions. These compounds were characterized by extensive spectroscopic methods, highlighting the versatility of fluorinated pyridine derivatives in constructing complex molecules with potential biological activities (Sharma et al., 2016).
Site-Selective Fluorination Techniques
A mild and convenient protocol for the fluorination of carbon sites adjacent to nitrogen in pyridines has been developed, using silver difluoride. This method allows for the selective introduction of fluorine into heteroarenes, a valuable modification in medicinal chemistry for tuning the properties of biologically active compounds (Fier & Hartwig, 2013).
Complexation to Metal Ions
The reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine has been explored, leading to the synthesis of a tetradentate ligand. This compound shows potential in forming complexes with cadmium(II), demonstrating applications in coordination chemistry and the development of metal-organic frameworks (Hakimi et al., 2013).
Development of Radiopharmaceuticals
Fluorine-18 labelled compounds, such as 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240), have been developed for PET imaging of neurofibrillary tangles, highlighting the use of fluorinated pyridine derivatives in the synthesis of radiopharmaceuticals for diagnosing neurodegenerative diseases (Collier et al., 2017).
Mechanism of Action
Mode of Action
It’s worth noting that fluoropyridines, which share a similar structure, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
It’s known that fluoropyridines can be used as potential imaging agents for various biological applications .
Pharmacokinetics
The presence of a fluorine atom in pharmaceuticals is known to influence these properties, often improving the bioavailability of the compound .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities .
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Future Directions
The future directions for “2-Fluoro-2-(pyridin-2-yl)propan-1-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and other fields . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds.
Properties
IUPAC Name |
2-fluoro-2-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-8(9,6-10)7-4-2-3-5-11-7/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCAWGLNIPZZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



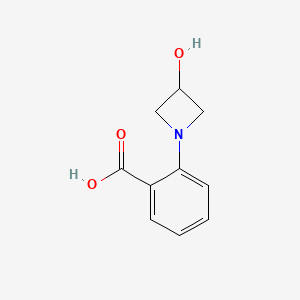
![3-[(6-Cyclopropylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1472355.png)
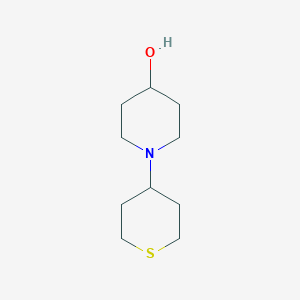
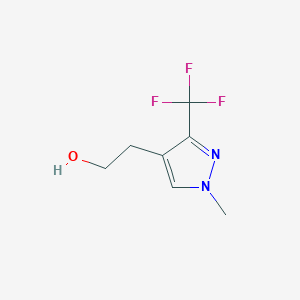
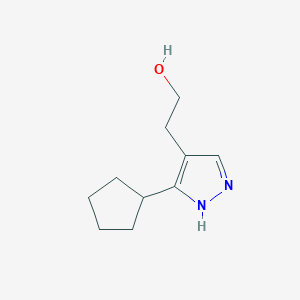
![2-(Pyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472361.png)

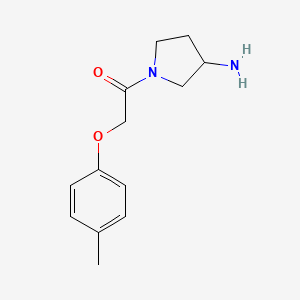
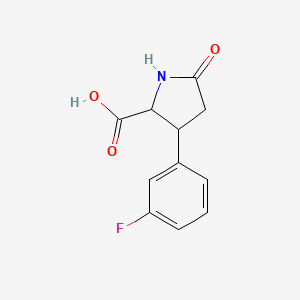


![{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1472369.png)
